2-[({[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide
Description
2-[({[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a trifluoromethyl group, and a pyrimidine ring
Properties
IUPAC Name |
2-[[2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O2S2/c19-18(20,21)14-8-12(13-6-3-7-28-13)24-17(25-14)29-9-15(26)23-11-5-2-1-4-10(11)16(22)27/h1-8H,9H2,(H2,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQSPQCIUQUSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the thiophene and pyrimidine rings, followed by their functionalization with trifluoromethyl and sulfanyl groups. The final step involves the coupling of these intermediates with benzamide under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-[({[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiophene and pyrimidine moieties exhibit significant anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific kinases involved in cancer progression. The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of these compounds, potentially leading to improved bioavailability in therapeutic settings .
Antimicrobial Properties
Compounds similar to 2-[({[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide have demonstrated antimicrobial activity against a range of pathogens. The sulfanyl group is particularly noted for its role in enhancing the antimicrobial efficacy by disrupting microbial cell membranes .
Enzyme Inhibition
The structural features of this compound suggest potential as an enzyme inhibitor. Pyrimidine derivatives are known to interact with various enzymes, including those involved in nucleotide synthesis and metabolic pathways. Studies focusing on enzyme kinetics could elucidate the mechanism by which this compound exerts its biological effects .
Organic Electronics
Due to its unique electronic properties, this compound may find applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene units is known to enhance charge transport properties, making such compounds suitable for use in electronic devices .
Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis, particularly for creating functionalized polymers with specific optical or electronic properties. Its ability to form stable complexes with metals may also be exploited in catalysis or as a stabilizer in polymer formulations .
Case Studies
Mechanism of Action
The mechanism of action of 2-[({[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[({[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-[({[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H14F3N3OS
- Molecular Weight : 391.36 g/mol
- IUPAC Name : this compound
The compound features a thiophene ring and a trifluoromethyl group attached to a pyrimidine core, which enhances its lipophilicity and biological interactions.
The biological activity of this compound may be attributed to its interaction with various molecular targets. The presence of the thiophene and pyrimidine moieties suggests potential inhibition of specific enzymes or receptors involved in disease processes, such as cancer or neurodegenerative disorders.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes associated with cell signaling pathways.
- Receptor Modulation : It might act as a modulator for various receptors involved in inflammatory responses or cellular proliferation.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
In vitro studies have shown that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 20 µM depending on the specific derivative used .
Antimicrobial Properties
Research indicates that compounds containing thiophene and pyrimidine structures possess antimicrobial activity. Specifically, derivatives have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus with minimal inhibitory concentrations (MICs) as low as 3.12 µg/mL .
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various pyrimidine derivatives. The study found that the compound exhibited significant inhibition of cell proliferation in MCF-7 breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds. The study demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene or pyrimidine rings can significantly impact potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cells |
| Alteration of side chains | Enhanced selectivity towards specific bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
